6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidine
Description
Properties
Molecular Formula |
C11H6BrF3N2 |
|---|---|
Molecular Weight |
303.08 g/mol |
IUPAC Name |
4-(4-bromophenyl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C11H6BrF3N2/c12-8-3-1-7(2-4-8)9-5-10(11(13,14)15)17-6-16-9/h1-6H |
InChI Key |
KGWASVADIIBECN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=N2)C(F)(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Preparation of 5-(4-Bromophenyl)-4,6-dichloropyrimidine Intermediate
This intermediate is a crucial precursor in the synthesis route toward the target compound. The preparation involves four main steps:
| Step | Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Esterification of p-bromophenylacetic acid to methyl p-bromophenylacetate | p-bromophenylacetic acid, solid acid catalyst (sulfate-supported on Fe2O3, ZrO2, TiO2, diatomaceous earth or silica gel), methanol, reflux 5-6 h, filtration, distillation, toluene washing | ~94 | Solid acid catalyst recovered and reused; hydrophobic solvent: toluene |
| 2 | Reaction of intermediate 1 with sodium methoxide and dimethyl carbonate under nitrogen atmosphere | Sodium methoxide, methanol, dimethyl carbonate, 70-80 °C, 4-8 h | Not explicitly stated | Formation of intermediate 2 |
| 3 | Reaction of intermediate 2 with formamidine hydrochloride | Formamidine hydrochloride, 20-30 °C, 15-17 h, aqueous workup, pH adjustment, filtration, washing | ~92 | Intermediate 3 obtained with high purity |
| 4 | Chlorination of intermediate 3 to form 5-(4-bromophenyl)-4,6-dichloropyrimidine | Toluene, N,N-dimethylaminopyridine, solid phosgene, 20-35 °C addition, then heating to 95-105 °C for 3-5 h, aqueous extraction, ethanol precipitation | 84-86 | Final product purity by HPLC ~99.9% |
This method yields the dichloropyrimidine intermediate in overall yields around 73–75% after all steps, with high purity suitable for further transformations.
Introduction of the 4-(Trifluoromethyl) Group and Pyrimidine Ring Formation
The trifluoromethyl group at the 4-position is introduced via specific synthetic strategies involving trifluoromethyl ketones or trihalomethyl pyrimidines:
- One approach involves the preparation of 6-substituted-4-(trifluoromethyl)pyrimidin-2(1H)-ones via acylation of enol ethers with trifluoroacetic anhydride followed by cyclocondensation with urea derivatives.
- Direct alkylation strategies using 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines have been reported to achieve chemoselective O-alkylation, yielding pyrimidine derivatives with trifluoromethyl substitution in 70–98% yields.
While these studies focus on 6-substituted-4-(trifluoromethyl)pyrimidinones, the methods provide insight into introducing trifluoromethyl groups and pyrimidine ring construction relevant to the target compound.
Final Assembly of 6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidine
The final compound can be synthesized by coupling the 5-(4-bromophenyl)-4,6-dichloropyrimidine intermediate with trifluoromethylated pyrimidine precursors or by selective substitution reactions on the dichloropyrimidine ring:
- Chlorination and substitution reactions under controlled temperature and catalytic conditions enable selective functionalization.
- Use of phosgene and N,N-dimethylaminopyridine facilitates chlorination steps with high conversion.
- Purification involves solvent extraction, distillation under reduced pressure, and ethanol precipitation to obtain high-purity final products.
Data Tables Summarizing Preparation Steps
| Step | Intermediate/Product | Reagents & Conditions | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Methyl p-bromophenylacetate (Intermediate 1) | p-Bromophenylacetic acid, solid acid catalyst, methanol reflux, toluene wash | Reflux (~65) | 5-6 | 94 | - | Solid acid catalyst recyclable |
| 2 | Intermediate 2 | Sodium methoxide, methanol, dimethyl carbonate, N2 atmosphere | 70-80 | 4-8 | - | - | Formation of carbonylated intermediate |
| 3 | Intermediate 3 | Formamidine hydrochloride, aqueous workup, pH adjustment | 20-30 | 15-17 | 92 | - | High purity intermediate |
| 4 | 5-(4-Bromophenyl)-4,6-dichloropyrimidine | Toluene, N,N-dimethylaminopyridine, solid phosgene, aqueous extraction, ethanol precipitation | 20-105 (stepwise) | 3-5 | 84-86 | 99.9 (HPLC) | Final purification by filtration |
Research Findings and Notes
- The use of solid acid catalysts such as sulfate-supported iron oxide or zirconium oxide enhances esterification efficiency and catalyst recovery.
- Chlorination with solid phosgene and N,N-dimethylaminopyridine under controlled temperature ensures selective dichloropyrimidine formation without over-chlorination or side reactions.
- The trifluoromethyl group introduction is optimized by using trifluoroacetic anhydride acylation of enol ethers followed by cyclocondensation, or direct alkylation using halomethyl pyrimidines, achieving high yields and selectivity.
- The overall synthetic route balances reaction time, temperature, and reagent equivalents to maximize yield and purity while minimizing by-products.
- Purification by solvent extraction , distillation under reduced pressure , and ethanol precipitation is critical for obtaining analytically pure compounds suitable for further applications.
The preparation of This compound involves a multi-step synthetic process centered on the preparation of 5-(4-bromophenyl)-4,6-dichloropyrimidine intermediates, followed by strategic introduction of the trifluoromethyl group and ring functionalization. The key features of the preparation methods include:
- Use of recyclable solid acid catalysts for esterification.
- Controlled chlorination using phosgene and catalytic bases.
- Efficient introduction of trifluoromethyl substituents via acylation and alkylation strategies.
- High yields (70–95%) and purities (>99%) achieved through optimized reaction conditions and purification protocols.
These methods provide a robust platform for synthesizing this important pyrimidine derivative with applications in pharmaceutical and chemical research.
Chemical Reactions Analysis
6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include organometallic compounds and halogenating agents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives. These reactions often require specific catalysts and reaction conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules. These reactions typically involve palladium catalysts and suitable ligands.
Scientific Research Applications
Biological Activities
Research indicates that 6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidine exhibits various biological activities, particularly in antifungal and anticancer domains. Notably, studies have shown that modifications to the pyrimidine ring can significantly influence its bioactivity. Key findings include:
- Antifungal Activity : This compound has demonstrated potent fungicidal effects against pathogens such as Botrytis cinerea. The structure-activity relationship (SAR) suggests that the introduction of electron-withdrawing groups enhances activity, making this compound a candidate for further pharmacological evaluation.
- Anticancer Activity : In vitro studies have evaluated the compound's efficacy against various cancer cell lines. For instance, it has shown significant activity against liver (HepG2), breast (MDA-MB-231 and MCF-7), colon (HT-29), and ovarian (SKOV-3) cancer cell lines. The IC50 values indicate that it is more effective than standard drugs like sorafenib .
Case Studies
- Antifungal Efficacy : A study evaluated the antifungal properties of various pyrimidine derivatives, including this compound, against Botrytis cinerea. Results indicated that this compound exhibited significant fungicidal activity, suggesting its potential as an agricultural fungicide.
- Cancer Cell Line Studies : In a series of experiments assessing the anticancer properties of this compound, researchers treated multiple human cancer cell lines with varying concentrations. The results showed a dose-dependent inhibition of cell growth, with notable IC50 values indicating superior efficacy compared to established chemotherapeutics .
Mechanism of Action
The mechanism of action of 6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The bromophenyl and trifluoromethyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and target molecule.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs): The -CF₃ group (present in all listed compounds) increases resistance to oxidative degradation compared to non-fluorinated analogues.
- Halogen Effects : Bromine (as in the target compound) offers a balance between steric bulk and reactivity for cross-coupling reactions, whereas chlorine () or fluorine () alters electronic properties and binding affinities .
- Substituent Position : Methoxy or methyl groups at position 2 (e.g., ) improve solubility but reduce metabolic stability compared to unsubstituted derivatives .
Physicochemical Properties
Notes:
- The bromophenyl group in the target compound contributes to higher molecular weight and lipophilicity compared to hydroxylated analogues (), making it more suitable for membrane penetration in drug design .
- Thioureido derivatives (e.g., ) exhibit improved water solubility due to hydrogen-bonding capacity .
Biological Activity
6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidine is a pyrimidine derivative notable for its potential biological activities, particularly in the fields of antifungal and anticancer research. This compound features a unique structure that enhances its lipophilicity and electronic properties, making it a promising scaffold for drug development. This article explores the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound consists of a pyrimidine ring substituted with a bromophenyl group at the 6-position and a trifluoromethyl group at the 4-position. This configuration is significant as it influences the compound's interaction with biological targets.
Antifungal Activity
Research indicates that this compound exhibits potent antifungal properties. Modifications to the pyrimidine ring can enhance its fungicidal effects against pathogens such as Botrytis cinerea. The presence of electron-withdrawing groups, such as bromine and trifluoromethyl, has been shown to improve activity, suggesting a strong structure-activity relationship (SAR) .
Anticancer Activity
In addition to antifungal properties, this compound has demonstrated significant anticancer activity. In vitro studies have evaluated its effects on various cancer cell lines, including HepG2 (liver), MDA-MB-231 (breast), and HT-29 (colon) cells. The compound's efficacy was assessed using the MTT assay, revealing IC50 values that indicate its potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects involves binding to specific enzymes and receptors. Molecular docking studies suggest that it may effectively interact with enzymes involved in fungal cell wall synthesis, thereby inhibiting fungal growth. Additionally, its anticancer activity may be attributed to the inhibition of key signaling pathways involved in tumor proliferation .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the pyrimidine ring significantly impact biological activity. For example:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 4-Bromo-6-(trifluoromethyl)pyrimidine | Similar core structure | Lacks phenyl substituent at position 6 |
| 5-(4-Bromophenyl)-4,6-dichloropyrimidine | Contains dichloro substituents | Potentially different biological profile |
| 2-Amino-6-(trifluoromethyl)pyrimidine | Amino group at position 2 | Enhanced solubility and possible increased activity |
| 2-Methyl-4-(trifluoromethyl)pyrimidine | Methyl group instead of bromophenyl | Variation in lipophilicity and electronic properties |
The unique combination of substituents in this compound contributes to its distinct chemical behavior compared to other similar compounds, allowing for targeted modifications that enhance therapeutic potential while minimizing side effects .
Case Studies
Several studies have focused on evaluating the biological activity of this compound:
- Anticancer Efficacy : A study reported that derivatives of this compound demonstrated significant growth inhibition in various cancer cell lines, with IC50 values lower than those of established chemotherapeutics like sorafenib .
- Antifungal Studies : Another investigation highlighted the compound's effectiveness against Botrytis cinerea, suggesting it could serve as a lead for developing new antifungal agents .
- Molecular Docking Studies : Computational analyses indicated strong binding affinities to fungal enzymes, supporting its potential use in drug design targeting fungal infections .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidine, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, where a bromophenyl group is introduced to a pre-functionalized pyrimidine core. Key steps include:
- Step 1 : Preparation of the pyrimidine scaffold with a trifluoromethyl group at the 4-position, often using trifluoromethylation reagents like TMSCF₃ or Ruppert-Prakash reagent .
- Step 2 : Coupling with 4-bromophenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of dioxane/water at 80–100°C .
- Optimization : Yields improve with degassed solvents, controlled stoichiometry (1:1.2 ratio of pyrimidine to boronic acid), and inert atmosphere (N₂/Ar). Monitor via TLC (hexane:EtOAc = 3:1) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- HPLC-MS : Confirm molecular weight (317.105 g/mol) and purity (>95%) using a C18 column with acetonitrile/water (0.1% formic acid) .
- NMR : ¹H NMR (CDCl₃) should show aromatic protons at δ 7.4–8.1 ppm (4-bromophenyl group) and a singlet for the trifluoromethyl group (δ -63 ppm in ¹⁹F NMR) .
- X-ray Crystallography : Resolve crystal structure to validate substituent positions and intermolecular interactions (e.g., C–H⋯π stacking) .
Q. What solvents and conditions are suitable for handling this compound in vitro?
- Solubility : Limited aqueous solubility; use DMSO or DMF for stock solutions (10–50 mM). For biological assays, dilute in PBS containing ≤0.1% Tween-80 to avoid precipitation .
- Stability : Store at -20°C under desiccation. Avoid prolonged exposure to light or moisture to prevent debromination or hydrolysis of the trifluoromethyl group .
Advanced Research Questions
Q. How does the electronic nature of the 4-trifluoromethyl group influence reactivity in cross-coupling reactions?
- Mechanistic Insight : The electron-withdrawing trifluoromethyl group activates the pyrimidine ring toward nucleophilic aromatic substitution (SNAr) at the 2- and 6-positions. This facilitates further derivatization (e.g., amination, halogenation) .
- Data-Driven Example : In Pd-catalyzed couplings, the CF₃ group stabilizes the transition state via inductive effects, reducing activation energy by ~15% compared to non-fluorinated analogs (DFT calculations) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Case Study : If conflicting IC₅₀ values are reported for kinase inhibition:
- Variable 1 : Assay conditions (ATP concentration, pH). Standardize using 1 mM ATP in Tris-HCl buffer (pH 7.5) .
- Variable 2 : Cellular permeability. Use LC-MS/MS to quantify intracellular concentrations and correlate with activity .
- Statistical Approach : Apply multivariate regression to isolate substituent effects (e.g., bromophenyl vs. chlorophenyl analogs) .
Q. How can computational modeling guide the design of derivatives with improved target binding?
- Workflow :
- Step 1 : Dock the compound into the target protein (e.g., EGFR kinase) using AutoDock Vina. Focus on interactions between the bromophenyl group and hydrophobic pockets .
- Step 2 : Perform MD simulations (AMBER) to assess stability of the protein-ligand complex over 100 ns. Key metrics: RMSD <2 Å, hydrogen bond occupancy >70% .
- Step 3 : Synthesize derivatives with substituents predicted to enhance binding (e.g., 4-cyano instead of bromo) and validate via SPR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
